molecular formula C8H10N2S B2858531 2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 36274-34-7

2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B2858531
CAS No.: 36274-34-7
M. Wt: 166.24
InChI Key: IFQZZMKLFMUHRW-UHFFFAOYSA-N
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Description

2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Scientific Research Applications

2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of 2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine are protein kinases . Protein kinases are enzymes that play a crucial role in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition is achieved by suppressing the generation of certain vital inflammatory mediators such as prostaglandin E2 (PGE2), inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the expression and activities of certain vital inflammatory mediators, which are part of the inflammatory response pathway . It also interacts with various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Pharmacokinetics

The compound’s molecular weight is 125191 , which is within the optimal range for drug-like molecules, suggesting good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of inflammatory mediators and protein kinases, leading to anti-inflammatory effects and potential anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-thiouracil as a starting material, which is converted to 2-methylthio-4-pyrimidinone through methylation using methyl iodide under basic conditions . This intermediate can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis starting from commercially available precursors. The process typically includes steps such as methylation, cyclization, and purification to obtain the final product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidines .

Comparison with Similar Compounds

Similar Compounds

    2-Methylthio-4-pyrimidinone: A precursor in the synthesis of 2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine.

    4-Chloro-2-methylthiopyrimidine: Another pyrimidine derivative with similar chemical properties.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-11-8-9-5-6-3-2-4-7(6)10-8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQZZMKLFMUHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2CCCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36274-34-7
Record name 2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidine
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